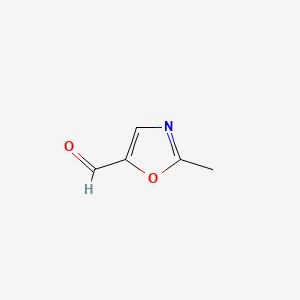
Metazachlor-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of Metazachlor-d6 is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .
Molecular Structure Analysis
Metazachlor-d6 has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .
科学的研究の応用
Environmental Impact and Ecosystem Recovery
Plankton Communities Response
Metazachlor significantly impacts stream and pond mesocosm communities, particularly chlorophytes, while diatoms and cryptophytes show resilience. The decline in macrophytes due to Metazachlor's slow degradation suggests long-lasting effects on aquatic ecosystems (Mohr et al., 2008).
Macrophytes and Ecosystem Function
The herbicide causes pronounced negative effects on macrophyte biomass and alters water chemistry, indicating that concentrations above 5 microg L^(-1)^ can have significant long-term impacts on biota and ecosystem function (Mohr et al., 2007).
Plant Physiology and Herbicide Resistance
- Brassica napus Recovery: In Brassica napus, Metazachlor exposure leads to significant physiological and morphological changes, including membrane destabilization and alterations in photosynthesis. Despite reduced growth, photosynthesis plays a crucial role in the plant's survival strategy against chemical stress (Vercampt et al., 2016).
Biodegradation and Phytoremediation
- Poplar as a Phytoremediator: Grey poplar shows potential in uptaking and biotransforming Metazachlor, with identified metabolites indicating the plant's capacity for herbicide detoxification. This suggests poplar's suitability for riparian buffers to mitigate water body contamination (Maršík et al., 2021).
Herbicide Mobility and Soil Interactions
Soil Mobility
The use of alginate matrix for Metazachlor significantly reduces its vertical mobility in soil, highlighting the potential for controlled release formulations to minimize environmental contamination (Włodarczyk, 2014).
Environmental Fate Assessment
A study using the Soil and Water Assessment Tool (SWAT) model assessed the environmental fate of Metazachlor in the Northern German Lowlands. The findings suggest that Metazachlor's in-stream loads are minimal, posing no significant risk to European Environmental Legislation (Fohrer et al., 2014).
Safety And Hazards
特性
CAS番号 |
1246816-51-2 |
|---|---|
製品名 |
Metazachlor-d6 |
分子式 |
C14H16ClN3O |
分子量 |
283.789 |
IUPAC名 |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChIキー |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
同義語 |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
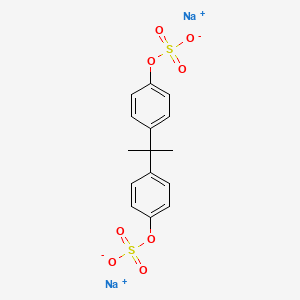
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
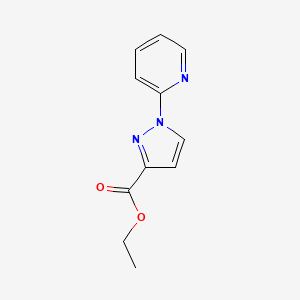
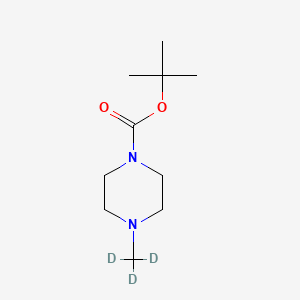
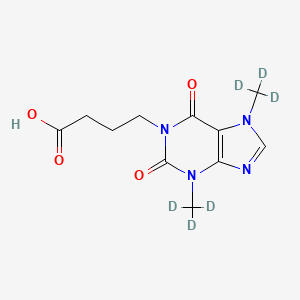
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
